molecular formula C8H3ClF3NS B3218728 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 1190311-79-5

6-chloro-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B3218728
CAS No.: 1190311-79-5
M. Wt: 237.63 g/mol
InChI Key: KIGOXKFMQRSWIY-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)-1,3-benzothiazole is an organic compound with the molecular formula C8H4ClF3NS. It is a member of the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the chlorine atom in its structure imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea with bromine in chloroform, followed by basification with ammonia . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzothiazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific structure and functional groups of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(trifluoromethyl)-1,3-benzothiazole is unique due to the presence of both the chlorine atom and the trifluoromethyl group, which impart distinct chemical properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-4-1-5(8(10,11)12)7-6(2-4)14-3-13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGOXKFMQRSWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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